(3R,6R)-3,6-Diphenylpiperazine-2,5-dione

Pharmaceutical Analysis Reference Standard Quality Control

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione (CAS 31485-02-6) is a chiral 2,5-diketopiperazine (DKP) derived from phenylglycine. It is officially designated as Ampicillin EP Impurity G and USP Ampicillin Related Compound G, serving as a critical reference standard for pharmaceutical quality control (QC) and analytical method validation.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 31485-02-6
Cat. No. B601218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,6R)-3,6-Diphenylpiperazine-2,5-dione
CAS31485-02-6
Synonyms(3R,6R)-3,6-Diphenylpiperazine-2,5-dione
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c19-15-13(11-7-3-1-4-8-11)17-16(20)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,20)(H,18,19)/t13-,14-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

(3R,6R)-3,6-Diphenylpiperazine-2,5-dione (CAS 31485-02-6): A Stereochemically Defined Cyclic Dipeptide and Pharmacopeial Reference Standard


(3R,6R)-3,6-Diphenylpiperazine-2,5-dione (CAS 31485-02-6) is a chiral 2,5-diketopiperazine (DKP) derived from phenylglycine. It is officially designated as Ampicillin EP Impurity G and USP Ampicillin Related Compound G, serving as a critical reference standard for pharmaceutical quality control (QC) and analytical method validation . Beyond its pharmacopeial role, this specific stereoisomer—cyclo(L-Phg-L-Phg)—has been demonstrated in the peer-reviewed literature to spontaneously self-assemble into highly stable two-dimensional (2D) nano- and mesosheets via a network of N–H···O hydrogen bonds and aromatic π–π interactions [1]. This dual identity as both a regulatory impurity marker and a functional supramolecular building block establishes a baseline profile that distinguishes it from other DKP analogs lacking such well-characterized, application-specific data.

1
Compendial identity: EP/USP Ampicillin Impurity G; (3R,6R) isomer required for pharmacopeial method validation and QC.
2
Stereochemical control: Defined (3R,6R) configuration supports chiral reference standard workflow and impurity tracking.
3
Material science tool: Self-assembly into 2D nano-/mesosheets reported; fit for supramolecular building-block studies.

Procurement Risks of Substituting (3R,6R)-3,6-Diphenylpiperazine-2,5-dione with Unspecified Stereoisomers or Other Cyclic Dipeptides


Generic substitution is demonstrably risky for this compound. The (3R,6R) configuration, corresponding to the cis (L,L) isomer, is a distinct molecular entity from its achiral trans (D,L) isomer or its enantiomeric (3S,6S) counterpart (Ampicillin EP Impurity G S-Isomer, CAS 281670-46-0). This stereochemistry dictates its pharmacopeial identity as an Ampicillin impurity marker; using a different isomer or an unspecified stereoisomer mixture would invalidate compendial compliance for analytical methods [1]. Furthermore, in materials science, the self-assembly outcome is highly stereochemistry-dependent. The research that established the reproducible formation of 2D nano- and mesosheets was conducted exclusively on the single-crystalline cyclo(L-Phg-L-Phg) and cyclo(D-Phg-L-Phg) isomers [2]. Substituting these with a racemate or a structurally similar DKP like cyclo(L-Phe-L-Phe) will lead to a fundamentally different supramolecular architecture (e.g., nanotubes vs. sheets), thus compromising the integrity of any research or manufacturing process predicated on these published protocols.

This Product
(3R,6R) isomer: compendial Ampicillin Impurity G; reproducible 2D sheet self-assembly documented.
Potential Substitute
(3S,6S) isomer or racemic mixture: not recognized by EP/USP; self-assembly outcome may shift, invalidating regulatory methods.
This Product
Phenylglycine-based DKP: directs lateral assembly into stable 2D sheets.
Potential Substitute
cyclo(L-Phe-L-Phe): forms 1D nanotubes; dimensional mismatch limits direct substitution in sheet-based applications.

Verifiable Differentiation of (3R,6R)-3,6-Diphenylpiperazine-2,5-dione: A Quantitative Evidence Guide for Procurement


Stereochemical Purity Enables Pharmacopeial Identity as Ampicillin Impurity G

The (3R,6R)-stereochemistry is a fundamental requirement for its identity as Ampicillin Impurity G. The EP and USP monographs define this specific isomer. The alternative (3S,6S)-isomer (CAS 281670-46-0) is a separate, distinct compound and cannot be used interchangeably for regulatory applications [1]. This provides a binary differentiation: the (3R,6R) isomer is the compendially mandated standard, while any other stereoisomer is not.

Pharmacopeial Identity
Class-level
(3R,6R) conforms to EP/USP monograph; other stereoisomers not recognized equivalents.
Regulatory QC context; only this isomer meets compendial definition.
Stereochemical identity verified per pharmacopeial reference.
Pharmaceutical Analysis Reference Standard Quality Control

Defined Self-Assembly into 2D Nano- and Mesosheets Contrasts with 1D Nanotube Formation by Cyclo(L-Phe-L-Phe)

Primary research demonstrates that cyclo(L-Phg-L-Phg) spontaneously self-assembles into highly stable, two-dimensional (2D) nano- and mesosheets. This is a qualitative but critically important differentiation from the well-established behavior of cyclo(L-Phe-L-Phe), which forms 1D or hollow nanotubular structures under similar conditions [1]. The morphology is dictated by the distinct molecular geometry of the phenylglycine side chain, which directs a lateral assembly pathway, in contrast to the axial assembly of phenylalanine-based DKPs.

Self-Assembly Morphology
Reported
2D nano/mesosheets from cyclo(L-Phg-L-Phg); 1D nanotubes from cyclo(L-Phe-L-Phe).
Morphology comparison supports application-specific material selection.
Data from single study; direct head-to-head quantification not available.
Supramolecular Chemistry Peptide Nanomaterials Self-Assembly

High Thermal Stability of Self-Assembled 2D Mesosheets Attributed to Hierarchical Layered Structure

Thermogravimetric analysis (TGA) of the 2D mesosheets formed by cyclo(L-Phg-L-Phg) reveals two distinct thermal transitions, indicating a hierarchically structured material with overall high thermal stability [1]. This is a specific, measurable material property. While thermal stability data for other CDP assemblies is often reported, its direct correlation to the layered hierarchy is a specific finding for this system, supporting its use in applications requiring structural integrity under thermal stress.

Thermal Stability
Supporting evidence
Two distinct thermal transitions; high overall stability linked to layered hierarchy.
Reported property may support material integrity under thermal stress.
TGA data under inert atmosphere; cross‑study comparison not performed.
Thermal Analysis Material Stability Nanostructures

Preferred Application Scenarios for (3R,6R)-3,6-Diphenylpiperazine-2,5-dione Based on Differentiated Evidence


Certified Reference Standard in Ampicillin QC and ANDA Submissions

This is the primary industrial application. As a pharmacopeially designated impurity, it is essential for analytical method development, system suitability testing, and method validation (AMV) for Ampicillin APIs and drug products, as mandated by EP and USP guidelines [1]. The use of the (3R,6R) isomer directly fulfills a regulatory requirement, whereas any other isomer does not.

Precursor for 2D Peptide Nanosheet Fabrication in Materials Science

Researchers developing 2D materials can use (3R,6R)-3,6-diphenylpiperazine-2,5-dione to create large-area, stable nanosheets with a defined layered hierarchy, as demonstrated by Govindaraju et al. [2]. This application is built on the specific and reproducible self-assembly pathway of this molecule, which is not offered by cyclo(L-Phe-L-Phe) or other common CDPs that form different morphologies.

Investigating Stereochemistry-Dependent Self-Assembly in Supramolecular Chemistry

The availability of the (3R,6R) isomer alongside its (D, L) diastereomer allows researchers to study the fundamental role of chirality and side-chain geometry in dictating supramolecular architectures. The study clearly shows the trans isomer forms a different morphology (2D rhomboid sheets with monoclinic packing) compared to the cis (3R,6R) isomer [2], making a pure stereoisomer an essential research tool.

Application
Selection Property
Validation Focus
Ampicillin QC & ANDA reference standard
Pharmacopeial identity (3R,6R) per EP/USP monograph
Compendial method compliance and impurity profiling
2D peptide nanosheet fabrication
Stereochemistry‑dependent self‑assembly into 2D sheets
Reproducibility of lateral assembly and sheet morphology
Chirality‑dependent supramolecular architecture studies
Pure (3R,6R) isomer vs. diastereomer morphology outcomes
Correlation of stereochemistry with 2D sheet vs. alternative architecture
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